PKR Inhibitor

Vue d'ensemble

Description

Protein kinase RNA-activated (PKR) inhibitors are compounds designed to inhibit the activity of PKR, a serine/threonine kinase involved in various cellular processes. PKR plays a crucial role in the regulation of protein synthesis, cellular stress responses, and antiviral defense mechanisms. It is activated by double-stranded RNA, which is often produced during viral infections, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis .

Applications De Recherche Scientifique

PKR inhibitors have a wide range of scientific research applications, including:

Chemistry: Used to study the regulation of protein synthesis and cellular stress responses.

Biology: Investigated for their role in antiviral defense mechanisms and cellular signaling pathways.

Medicine: Explored as potential therapeutic agents for treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies

Mécanisme D'action

Target of Action

The primary target of the PKR Inhibitor, also known as C16, is the double-stranded RNA-dependent protein kinase (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in a variety of intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .

Mode of Action

C16 acts as a selective inhibitor of PKR . It inhibits the autophosphorylation of PKR , thereby blocking its function. The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins .

Biochemical Pathways

PKR modulates multiple signal transduction pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription (STAT), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Inhibition of PKR by C16 results in the suppression of these pathways, leading to changes in cellular functions. For instance, C16 treatment results in G1 arrest and increased p21 protein and mRNA expression .

Result of Action

The inhibition of PKR by C16 has several molecular and cellular effects. It suppresses the proliferation of cells, such as colorectal cancer (CRC) cells and hepatocellular carcinoma (HCC) cells . C16 treatment results in G1 arrest and increased p21 protein and mRNA expression . Moreover, C16 decreases angiogenesis in HCC tissue .

Action Environment

Environmental factors can influence the action, efficacy, and stability of C16. For instance, in the context of disease, the high expression of PKR in conditions like CRC can influence the efficacy of C16 . Additionally, factors such as the presence of other signaling molecules and the cellular environment can also impact the action of C16.

Safety and Hazards

Orientations Futures

The novel molecules diversify the existing pool of PKR inhibitors and provide a basis for the future development of compounds based on PKR signal transduction mechanism . PKR inhibitors have shown therapeutic effects in suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo . They may be useful in the treatment of HCC . Furthermore, a novel selective PKR inhibitor has been found to restore cognitive deficits and neurodegeneration in Alzheimer’s disease experimental model .

Analyse Biochimique

Biochemical Properties

The PKR Inhibitor interacts with several enzymes and proteins, most notably the protein kinase R (PKR). PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a crucial role in the regulation of protein synthesis in metabolic stress . The this compound binds to the ATP-binding site of PKR, inhibiting its activity and thus affecting these interactions .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress tumor progression by inhibiting tumor cell proliferation and decreasing angiogenesis in tissues .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP-binding site of PKR, blocking autophosphorylation . This inhibition prevents the phosphorylation of eIF-2α by PKR, which in turn inhibits total protein synthesis but selectively increases the production rates of several proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of the this compound can change. For instance, it has been found to inhibit recombinant PKR in pharmacologically relevant concentrations

Dosage Effects in Animal Models

In animal models, the effects of the this compound vary with different dosages. For example, a study found that selective pharmacological inhibition of PKR by a small selective molecule can rescue memory deficits and prevent neurodegeneration in animal models of Alzheimer’s disease-like pathology .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PKR inhibitors involves several steps, including the design and optimization of potential inhibitor molecules using computer-aided drug discovery tools. One example of a synthesized PKR inhibitor is 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. The synthetic route for this compound includes the selective reduction of the ortho nitro group using formic acid as a hydrogen donor in the presence of palladium and triethylamine .

Industrial Production Methods: Industrial production of PKR inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: PKR inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of a nitro group to an amine group results in the formation of an amine derivative .

Comparaison Avec Des Composés Similaires

- EIF2AK3 (PERK) Inhibitors

- EIF2AK4 (GCN2) Inhibitors

- EIF2AK1 (HRI) Inhibitors

By understanding the synthesis, reactions, applications, and mechanisms of PKR inhibitors, researchers can continue to explore their potential in various scientific and medical fields.

Propriétés

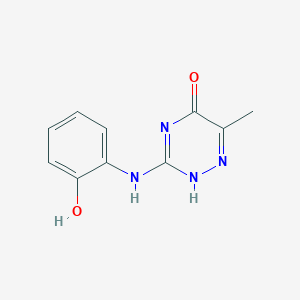

IUPAC Name |

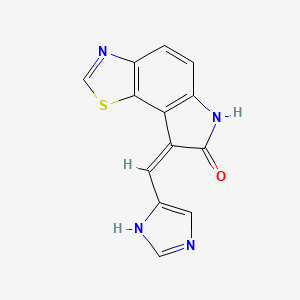

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBGXTUGODTSPK-BAQGIRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159885-47-8, 608512-97-6 | |

| Record name | C-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolo-oxindole PKR inhibitor C16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C-16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2,6-Di(propan-2-yl)anilino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721832.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721846.png)

![9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7721856.png)

![ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7721869.png)

![9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7721875.png)

![3-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721880.png)

![Ethyl 4-[(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoate](/img/structure/B7721907.png)

![2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7721910.png)